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Compound of Interest

Compound Name: 4-Aminopyridine methiodide

CAS No.: 7680-59-3

Cat. No.: B1216931

Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-aminopyridine
methiodide (also known as N-methyl-4-aminopyridinium iodide), a compound of significant

interest in chemical synthesis and pharmaceutical research. As a quaternary ammonium salt,

its unique electronic and structural features are best elucidated through a combination of

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS). This document serves as a detailed resource for researchers, scientists,

and drug development professionals, offering not only spectral data but also insights into the

underlying principles and experimental considerations.

Introduction to 4-Aminopyridine Methiodide
4-Aminopyridine methiodide is synthesized via the quaternization of 4-aminopyridine with

methyl iodide. This transformation from a neutral pyridine derivative to a positively charged

pyridinium salt induces significant changes in the molecule's spectroscopic properties. The

introduction of a methyl group to the pyridine nitrogen and the presence of the iodide counter-

ion are key features that are readily identified by the analytical techniques discussed herein.

Understanding these spectroscopic signatures is crucial for confirming the successful synthesis

of the compound, assessing its purity, and elucidating its structure.
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Molecular Structure:

Caption: Molecular structure of 4-Aminopyridine Methiodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 4-aminopyridine
methiodide, providing detailed information about the hydrogen and carbon framework of the

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-aminopyridine methiodide is characterized by distinct signals for

the aromatic protons and the newly introduced methyl group. The quaternization of the pyridine

nitrogen leads to a significant downfield shift of the aromatic protons due to the increased

electron-withdrawing nature of the positively charged nitrogen.

Experimental Protocol:

A sample of 4-aminopyridine methiodide is dissolved in a suitable deuterated solvent, such

as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is recorded on a

standard NMR spectrometer (e.g., 300 or 500 MHz). Tetramethylsilane (TMS) is typically used

as an internal standard (δ 0.00 ppm).

Data Summary:
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.50 Doublet (d) 2H

Protons ortho to the

ring nitrogen (H-2, H-

6)

~7.90 Doublet (d) 2H

Protons meta to the

ring nitrogen (H-3, H-

5)

~4.20 Singlet (s) 3H
N-methyl protons (N-

CH₃)

Varies Broad Singlet 2H Amino protons (-NH₂)

Interpretation:

The downfield chemical shifts of the aromatic protons at approximately 8.50 and 7.90 ppm are

indicative of the electron-deficient nature of the pyridinium ring. The protons ortho to the

positively charged nitrogen (H-2, H-6) are more deshielded and thus resonate at a lower field

compared to the meta protons (H-3, H-5). The singlet at around 4.20 ppm is a clear indication

of the methyl group attached to the nitrogen atom. The amino protons often appear as a broad

singlet, and their chemical shift can vary depending on the solvent and concentration due to

hydrogen bonding.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the

molecule. Similar to the ¹H NMR, the carbon atoms in the pyridinium ring are expected to be

shifted downfield upon N-methylation.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR

analysis. Proton-decoupled mode is commonly used to simplify the spectrum to single lines for

each unique carbon atom.
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Predicted Data Summary:

Predicted Chemical Shift (δ) ppm Assignment

~155-160 C-4 (carbon bearing the amino group)

~145-150 C-2, C-6 (carbons ortho to the ring nitrogen)

~110-115 C-3, C-5 (carbons meta to the ring nitrogen)

~45-50 N-CH₃ (N-methyl carbon)

Interpretation:

The quaternization of the ring nitrogen causes a significant deshielding effect on the adjacent

carbon atoms (C-2 and C-6), resulting in their downfield chemical shifts. The carbon atom

attached to the amino group (C-4) is also expected to be in the downfield region. The upfield-

most signal in the aromatic region corresponds to the meta carbons (C-3 and C-5). The signal

for the N-methyl carbon appears in the aliphatic region of the spectrum.

Synthesis Workflow

Spectroscopic Analysis Workflow

4-Aminopyridine & Methyl Iodide Quaternization Reaction
(e.g., in Methanol, Reflux) Crystallization 4-Aminopyridine Methiodide Sample Preparation

(Dissolution in Deuterated Solvent)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(KBr pellet or Nujol mull)

Mass Spectrometry
(ESI or FAB)

Data Interpretation & Structural Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-aminopyridine
methiodide. The spectrum will show characteristic absorption bands for the N-H bonds of the

amino group, C-H bonds of the aromatic ring and methyl group, and C=C and C=N bonds of

the pyridinium ring.

Experimental Protocol:

The IR spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a

small amount of the sample or by making a Nujol mull. The spectrum is then recorded using an

FTIR spectrometer.

Predicted Data Summary:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 N-H stretching Amino group (-NH₂)

3100-3000 C-H stretching Aromatic C-H

2950-2850 C-H stretching Methyl C-H

~1640 N-H bending (scissoring) Amino group (-NH₂)

1600-1450 C=C and C=N stretching Pyridinium ring

~1200 C-N stretching Aryl-N

Interpretation:

The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching

vibrations of the primary amine. The aromatic C-H stretching vibrations appear just above 3000

cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed below 3000 cm⁻¹. The

strong absorptions in the 1600-1450 cm⁻¹ region are due to the ring stretching vibrations of the

pyridinium system. The N-H bending vibration of the amino group is also expected in this

region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is

unique to the molecule.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For an ionic compound like 4-aminopyridine methiodide, soft ionization

techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are most

suitable.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. In ESI-MS, the sample

is ionized by applying a high voltage to a liquid to create an aerosol. The solvent is evaporated,

and the resulting ions are analyzed.

Predicted Data Summary:

m/z (mass-to-charge ratio) Ion

109.076 [C₆H₉N₂]⁺ (N-methyl-4-aminopyridinium cation)

127 [I]⁻ (Iodide anion, if in negative mode)

Interpretation:

The mass spectrum in positive ion mode is expected to show a prominent peak for the N-

methyl-4-aminopyridinium cation at an m/z of approximately 109.076, which corresponds to the

molecular weight of the cationic part of the molecule (C₆H₉N₂⁺). In negative ion mode, a peak

for the iodide anion at m/z 127 would be observed. The molecular weight of the intact salt is

236.05 g/mol .

Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of 4-
aminopyridine methiodide. The ¹H NMR spectrum confirms the presence and connectivity of

all protons, while the predicted ¹³C NMR spectrum elucidates the carbon framework. IR

spectroscopy identifies the key functional groups, and mass spectrometry confirms the

molecular weight of the constituent ions. Together, these techniques provide a self-validating
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system for the unambiguous identification and characterization of 4-aminopyridine
methiodide, which is essential for its use in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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